![molecular formula C16H12ClN3O B10755137 3-[(5-Phenyl-1,3-oxazol-2-yl)amino]benzonitrile;hydrochloride](/img/structure/B10755137.png)
3-[(5-Phenyl-1,3-oxazol-2-yl)amino]benzonitrile;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- GW627834A is a chemical compound with the systematic name 2-[(2,4-dichlorophenyl)amino]-N-[(1R,2S)-1-ethyl-2-hydroxypropyl]acetamide. It falls within the class of nonsteroidal anti-inflammatory drugs (NSAIDs).
- This compound is known for its analgesic (pain-relieving), anti-inflammatory, and antipyretic (fever-reducing) properties.
- Its chemical structure consists of a dichlorophenyl group attached to an acetamide moiety via an ethyl-hydroxypropyl linker.
Preparation Methods
- GW627834A can be synthesized through several routes, including:
Acylation of 2,4-dichloroaniline: The reaction involves acylating 2,4-dichloroaniline with an appropriate acylating agent (such as acetic anhydride) to form the acetamide functionality.
Resolution of racemic mixture: The chiral center in GW627834A allows for resolution into its enantiomers. The (1R,2S)-enantiomer is the active form.
- Industrial production typically involves large-scale synthesis using optimized conditions to achieve high yields and purity.
Chemical Reactions Analysis
- GW627834A undergoes various chemical reactions:
Oxidation: It can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: Reduction of the carbonyl group yields the alcohol form.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups.
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophilic substitution reagents (e.g., NaOH).
Scientific Research Applications
Medicine: GW627834A is used as an analgesic and anti-inflammatory agent, particularly in the treatment of pain associated with arthritis and other inflammatory conditions.
Chemistry: Researchers study its reactivity and stereochemistry to understand drug design principles.
Biology: It may have implications in inflammation-related pathways and cellular responses.
Industry: Pharmaceutical companies explore its derivatives for improved drug candidates.
Mechanism of Action
- GW627834A inhibits cyclooxygenase (COX) enzymes, specifically COX-2, which are involved in prostaglandin synthesis.
- By blocking COX-2, it reduces inflammation, pain, and fever.
- Molecular targets include the active site of COX-2 and downstream signaling pathways.
Comparison with Similar Compounds
- GW627834A shares similarities with other NSAIDs, such as ibuprofen, diclofenac, and naproxen.
- Its uniqueness lies in the specific combination of the dichlorophenyl group and the ethyl-hydroxypropyl linker.
Remember that GW627834A’s therapeutic effects and safety profile should be evaluated through clinical trials and further research. Always consult a healthcare professional before using any medication .
Properties
Molecular Formula |
C16H12ClN3O |
|---|---|
Molecular Weight |
297.74 g/mol |
IUPAC Name |
3-[(5-phenyl-1,3-oxazol-2-yl)amino]benzonitrile;hydrochloride |
InChI |
InChI=1S/C16H11N3O.ClH/c17-10-12-5-4-8-14(9-12)19-16-18-11-15(20-16)13-6-2-1-3-7-13;/h1-9,11H,(H,18,19);1H |
InChI Key |
UMRCHWHZJBYWLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)NC3=CC=CC(=C3)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-methoxyphenyl)-3-methyl-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10755061.png)

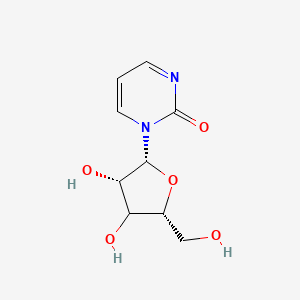
![N-(3-morpholinopropyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B10755077.png)
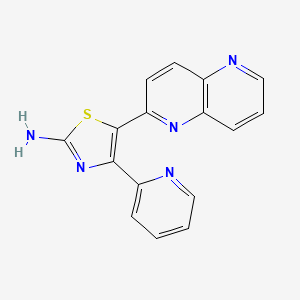
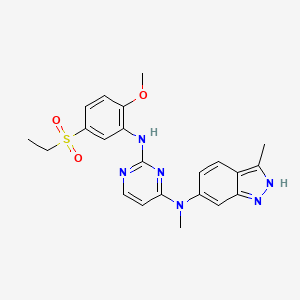
![N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1H-benzimidazol-2-yl]benzamide;hydrochloride](/img/structure/B10755102.png)
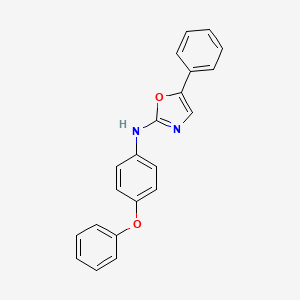
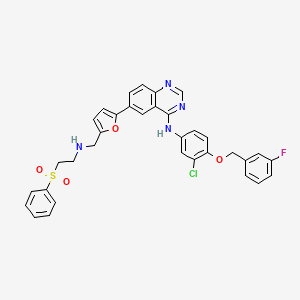
![N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-(1H-pyrrol-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10755122.png)
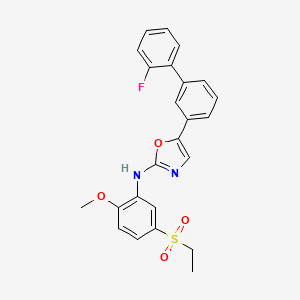
![1-[4-[4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea;hydrochloride](/img/structure/B10755132.png)
![methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1,3-benzothiazol-2-yl]carbamate;hydrochloride](/img/structure/B10755139.png)
![N-(3-chloro-4-phenylmethoxyphenyl)-6-[5-[(1-oxo-1,4-thiazinan-4-yl)methyl]furan-2-yl]quinazolin-4-amine;hydrochloride](/img/structure/B10755143.png)
